Clomethiazole

Description

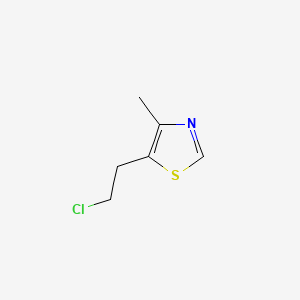

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLITLDOTJTVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022842 | |

| Record name | Clomethiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-45-9 | |

| Record name | Clomethiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomethiazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomethiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomethiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomethiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C5DBZ19HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clomethiazole for Research Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomethiazole, also known as chlormethiazole, is a sedative and hypnotic agent with a chemical structure related to thiamine (Vitamin B1).[1][2] It is recognized for its therapeutic applications in managing acute alcohol withdrawal, and as a sedative and anticonvulsant.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its primary mechanism of action, intended to support researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound, chemically named 5-(2-Chloroethyl)-4-methylthiazole, can be achieved through several established routes. Below are detailed experimental protocols for two common methods.

Method 1: From 3,5-dichloro-2-pentanone

This method involves the reaction of 3,5-dichloro-2-pentanone with sodium rhodanide followed by cyclization.

Experimental Protocol:

-

Reaction of 3,5-dichloro-2-pentanone with sodium rhodanide: To a solution of 155.5 g (1 mole) of 3,5-dichloro-2-pentanone in 1 liter of butyl acetate, add 83 g (1.024 moles) of sodium rhodanide.

-

Heating and filtration: Stir the suspension for 4 hours in a hot water bath. After cooling, filter off the sodium chloride formed.

-

Washing: Wash the filtrate three times with water.

-

Distillation: After distilling off the solvent, distill the residue under reduced pressure to obtain 4-methyl-5-(2-chloroethyl)-thiazole.[4]

Method 2: From 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole

This synthetic route involves the chlorination of a hydroxyethylthiazole derivative.

Experimental Protocol:

-

Suspension and heating: Heat a suspension of 177.6 g (1 mole) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole in 530 cm³ of anhydrous chlorobenzene to 100 °C while stirring.

-

Addition of phosphoryl chloride: Add 306.6 g (2 moles) of phosphoryl chloride to the solution over 30 minutes.

-

Stirring and completion of reaction: Stir the mixture at a temperature of 125-130°C until the evolution of hydrogen chloride ceases (approximately 2 hours).

-

Work-up: Cool the reaction mixture to 20°C and pour it onto 1.5 kg of ice.

-

Extraction: Separate the phases and extract the aqueous phase twice with 200 cm³ of chlorobenzene each time.

-

Purification: Combine the organic phases and distill to yield 4-methyl-5-(2-chloroethyl)-thiazole.[4]

A logical workflow for the synthesis and purification of this compound is depicted below.

Chemical Properties of this compound

This compound is a thiazole derivative that appears as a white to off-white crystalline powder.[3] It is soluble in water and alcohol.[3] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈ClNS | [1][3][5] |

| Molecular Weight | 161.65 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Not available | |

| Boiling Point | 92 °C at 7 mmHg | |

| Density | 1.233 g/cm³ | |

| Solubility | Soluble in water and alcohol | [3] |

| pKa (Strongest Basic) | 3.18 | |

| LogP | 2.1 | [1] |

| CAS Number | 533-45-9 | [3] |

Stability and Storage

This compound's stability in aqueous solutions is a critical factor for its formulation and handling.[6] For research purposes, it is recommended to store this compound at -20°C.[5] When preparing stock solutions, it is advisable to store them in separate packages to avoid degradation from repeated freeze-thaw cycles.[5] Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within 1 month.[5]

Mechanism of Action

This compound's primary mechanism of action involves the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[3][7] It acts as a positive allosteric modulator of the GABAA receptor, binding to a site distinct from the benzodiazepine and GABA binding sites, likely at or near the barbiturate/picrotoxin site.[2][7][8] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[7] The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing sedative, hypnotic, and anticonvulsant effects.[7]

At higher concentrations, this compound can directly activate the GABAA receptor.[9][10] Furthermore, this compound is a known inhibitor of the cytochrome P450 enzyme CYP2E1.[2][5]

The signaling pathway of this compound's action on the GABAA receptor is illustrated in the following diagram.

Conclusion

This technical guide provides essential information for the synthesis and understanding of the chemical properties of this compound. The detailed protocols and compiled data are intended to facilitate further research and development involving this compound. A thorough understanding of its synthesis, properties, and mechanism of action is crucial for its effective and safe use in a research setting.

References

- 1. Chlormethiazole, Heminevrin, Nevrin, this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 533-45-9: this compound | CymitQuimica [cymitquimica.com]

- 4. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 5. glpbio.com [glpbio.com]

- 6. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that this compound interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Clomethiazole: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomethiazole, a derivative of thiazole with a long-standing clinical history as a sedative and anticonvulsant, has been extensively investigated for its neuroprotective properties, particularly in the context of cerebral ischemia and stroke.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[2][3] By enhancing GABAergic neurotransmission, this compound counteracts the excitotoxic cascade initiated by ischemic events. Despite promising preclinical evidence in various animal models of stroke, large-scale clinical trials have not demonstrated a significant overall benefit in improving long-term outcomes in acute ischemic stroke patients.[1][4] This in-depth guide provides a comprehensive overview of the pharmacological profile of this compound as a neuroprotective agent, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound is structurally related to thiamine (Vitamin B1) but exerts its effects through modulation of the GABAA receptor complex.[5] It is a potent sedative, hypnotic, and anticonvulsant.[5]

Mechanism of Action

The neuroprotective effects of this compound are primarily attributed to its interaction with the GABAA receptor. It acts as a positive allosteric modulator, binding to a site distinct from the benzodiazepine binding site, and enhances the receptor's response to GABA.[3][6] This potentiation of GABAergic activity leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability.[3] This is crucial in the context of cerebral ischemia, where excessive glutamate release leads to excitotoxicity and neuronal death. By enhancing inhibition, this compound helps to counteract this pathological hyperexcitability.

Beyond its primary action on GABAA receptors, preclinical studies suggest that this compound may exert its neuroprotective effects through additional mechanisms. At higher concentrations, it has been shown to weakly inhibit NMDA receptors.[7] Furthermore, there is evidence for anti-inflammatory actions, including the suppression of hypoxia-ischemia-induced increases in nitric oxide synthase (NOS) and arginase activities.[8]

Pharmacokinetics

This compound can be administered orally and intravenously.[9] A population pharmacokinetic analysis in acute stroke patients revealed a two-compartment model.[9][10] Body weight and co-administration of liver enzyme-inducing drugs were found to influence its clearance.[9][10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Receptor Binding and Potency of this compound

| Parameter | Receptor/Channel | Value | Species/System | Reference |

| IC50 | [35S]-TBPS Binding | 140 µM | Rat Brain | [11] |

| IC50 | NMDA Receptor (NR1a+NR2A) | ~485 µM | Human recombinant (in Xenopus oocytes) | [7] |

| IC50 | NMDA Receptor (NR1a+NR2B) | ~683 µM | Human recombinant (in Xenopus oocytes) | [7] |

| EC50 (Direct Activation) | GABAA Receptor (α1β1γ2) | 0.3 mM | Human recombinant (in L(tk-) cells) | [6] |

| EC50 (Direct Activation) | GABAA Receptor (α1β2γ2) | 1.5 mM | Human recombinant (in L(tk-) cells) | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Acute Stroke Patients

| Parameter | Mean Value (for a 75 kg patient) | Interindividual Variability | Reference |

| Clearance (CL) | 52.7 L/h | 48% | [9][10] |

| Volume of Distribution (V1) | 82.5 L | 53% | [9][10] |

| Inter-compartmental Clearance (Q) | 167 L/h | 42% | [9][10] |

| Peripheral Volume of Distribution (V2) | 335 L | 54% | [9][10] |

Table 3: Efficacy of this compound in Preclinical Models of Cerebral Ischemia

| Animal Model | Dosing Regimen | Key Finding | Reference |

| Global Ischemia (Gerbil) | Intravenous infusion (24h), plasma conc. 10 µM | Almost total neuroprotection | [12][13] |

| Focal Ischemia (Rat, MCAO) | Subcutaneous infusion (22.75h), plasma conc. ≥ 3.5 µM | Neuroprotective | [2] |

| Global Ischemia (Gerbil) | Intravenous infusion, plasma conc. ≥ 6.1 µM | Neuroprotective | [2] |

| Hypoxia-Ischemia (Rat) | 125 mg/kg, 3h post-insult | Complete histological protection | [14] |

Table 4: Overview of Major Phase III Clinical Trials of this compound in Acute Ischemic Stroke

| Trial Name | Number of Patients | Treatment Arm | Primary Outcome | Result | Reference |

| CLASS | 1360 | 75 mg/kg IV over 24h | Proportion of patients with Barthel Index ≥60 at 90 days | No significant difference between this compound (56.1%) and placebo (54.8%) | [4][12] |

| CLASS-I | 1198 | 68 mg/kg IV over 24h | Proportion of patients with Barthel Index ≥60 at last follow-up | No significant difference between this compound (42%) and placebo (46%) | [1][15] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway for this compound's neuroprotective action is through the enhancement of GABAA receptor function.

Caption: this compound's modulation of GABAA receptor signaling.

A secondary pathway involves the modulation of inflammatory mediators.

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflows

A typical preclinical study evaluating the neuroprotective efficacy of this compound would follow this general workflow.

Caption: Workflow for a preclinical neuroprotection study.

The CLASS clinical trials followed a randomized, double-blind, placebo-controlled design.

Caption: Workflow of the CLASS clinical trials.

Detailed Experimental Protocols

Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model of focal cerebral ischemia.

-

Animal Model: Male Long-Evans rats.

-

Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane.

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 2 hours for transient MCAO), the filament is withdrawn to allow for reperfusion. In permanent MCAO, the filament is left in place.

-

-

Drug Administration: this compound or vehicle is administered, for instance, via subcutaneous osmotic minipumps to achieve steady-state plasma concentrations.[2]

-

Outcome Measures:

-

Neurological Deficit Scoring: A graded scale is used to assess motor and sensory deficits at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the study, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

-

Preclinical Model: Global Cerebral Ischemia in Gerbils

This model is used to study neuronal damage in vulnerable brain regions like the hippocampus.

-

Animal Model: Mongolian gerbils.

-

Surgical Procedure:

-

Bilateral common carotid arteries are exposed.

-

The arteries are occluded using micro-aneurysm clips for a short duration (e.g., 5 minutes).

-

The clips are then removed to allow reperfusion.

-

-

Drug Administration: this compound can be administered via various routes, including intraperitoneal injection or intravenous infusion, before or after the ischemic insult.[13][16]

-

Outcome Measures:

-

Histological Analysis: Neuronal cell death, particularly in the CA1 region of the hippocampus, is assessed using techniques like silver staining or immunohistochemistry at a set time point (e.g., 7 days) after ischemia.

-

Behavioral Testing: Tests such as the open-field test can be used to assess habituation deficits.[16]

-

Clinical Trial Protocol: The this compound Acute Stroke Study (CLASS)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][12]

-

Patient Population: Patients with a clinical diagnosis of acute hemispheric ischemic stroke with symptom onset within 12 hours.[4][12]

-

Intervention:

-

Primary Efficacy Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 (indicating relative functional independence) at 90 days post-stroke.[4][12]

-

Safety Monitoring: Close monitoring for adverse events, with a particular focus on sedation. Dose reduction or withdrawal was permitted in cases of excessive sedation.[12]

Discussion and Future Perspectives

The journey of this compound from a promising preclinical neuroprotective agent to its evaluation in large-scale clinical trials for acute ischemic stroke provides valuable lessons for the field of neuroprotection. The robust neuroprotective effects observed in various animal models did not translate into a clear clinical benefit in a broad population of stroke patients.[1] This discrepancy may be attributed to several factors, including the heterogeneity of human stroke, the challenges of a narrow therapeutic window, and potential confounding factors in the clinical setting.

The primary dose-limiting side effect of this compound is sedation, which can be problematic in the management of acute stroke patients.[12] While the CLASS trials did not show an overall benefit, a post-hoc analysis of the initial CLASS study suggested a potential benefit in patients with total anterior circulation syndrome (TACS), a severe subtype of stroke.[12] However, this hypothesis was not confirmed in the subsequent CLASS-I trial.[1][15]

Future research in this area could focus on several aspects. Investigating the potential of this compound in combination with other neuroprotective or thrombolytic agents might yield synergistic effects. Refining patient selection based on stroke severity or specific biomarkers could help identify a subpopulation that might benefit from this compound's mechanism of action. Furthermore, exploring the non-GABAergic mechanisms of this compound, such as its anti-inflammatory properties, could open new avenues for its therapeutic application in neurodegenerative and neuroinflammatory conditions.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound is neuroprotective in models of global and focal cerebral ischemia when infused at doses producing clinically relevant plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound acute stroke study (CLASS): results of a randomized, controlled trial of this compound versus placebo in 1360 acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: mechanisms underlying lasting neuroprotection following hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of this compound and its effect on the natural course of sedation in acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics of this compound and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. The protective action of chlormethiazole against ischaemia-induced neurodegeneration in gerbils when infused at doses having little sedative or anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuro-overprotection? A functional evaluation of this compound-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Clomethiazole's Relationship to Thiamine and Its Implications

Executive Summary

This compound is a sedative, hypnotic, anticonvulsant, and muscle relaxant with a long history of clinical use, particularly in the management of acute alcohol withdrawal.[1][2] Its chemical structure bears a notable resemblance to the thiazole moiety of thiamine (Vitamin B1), a critical coenzyme in cellular metabolism.[3][4] This structural relationship has prompted investigations into their potential biochemical interactions. This technical guide provides a comprehensive overview of this compound, focusing on its structural relationship to thiamine, its distinct pharmacological activities, and the clinical and research implications that arise from these characteristics. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detail key experimental protocols used in its study.

Chemical and Structural Relationship to Thiamine

This compound, chemically known as 5-(2-chloroethyl)-4-methylthiazole, is structurally a derivative of the thiazole ring found in thiamine.[3][5] Thiamine is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge. The synthesis of this compound can, in fact, begin with the cleavage of thiamine.

The structural similarity is confined to the thiazole nucleus. However, the substitutions on this ring are different, leading to vastly different biological functions. Thiamine's thiazole ring is crucial for its coenzymatic activity in carbohydrate metabolism, whereas the chloroethyl group in this compound is key to its pharmacological effects on the central nervous system.

Pharmacodynamics and Mechanism of Action

Despite the structural similarity to a vitamin, this compound's mechanism of action is that of a central nervous system depressant.[2] Its primary target is the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7]

This compound acts as a positive allosteric modulator at the barbiturate/picrotoxin binding site on the GABAA receptor complex.[2] By binding to this site, it enhances the effect of GABA, increasing the influx of chloride ions into the neuron.[6][7] This leads to hyperpolarization of the neuronal membrane, reducing its excitability and resulting in sedative, anxiolytic, anticonvulsant, and hypnotic effects.[2][6] Notably, its action is distinct from benzodiazepines, which bind to a different site on the GABAA receptor.[8][9] At high concentrations, this compound can directly activate the GABAA receptor.[8][9]

Furthermore, this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2E1, which is involved in the metabolism of ethanol.[2] This inhibition slows down ethanol metabolism, a property that is relevant to its application in alcohol withdrawal. It also inhibits CYP2B6 and possibly CYP2A6.[2]

Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[10][11] Its pharmacokinetic profile is characterized by a relatively short half-life.

| Parameter | Value | Species/Context | Reference |

| Systemic Availability (Oral) | 25% - 42% (dose-dependent) | Healthy Volunteers | [10] |

| Time to Peak (Oral) | 55 +/- 12 min | Healthy Volunteers | [12] |

| Time to Peak (Rectal) | 89 +/- 11 min | Healthy Volunteers | [12] |

| Elimination Half-life | ~4 hours (3.6 - 5.0 hrs) | Healthy Adults | [10][11] |

| Systemic Clearance | 52.7 L/h (for a 75 kg patient) | Acute Stroke Patients | [13][14] |

| Volume of Distribution (V1) | 82.5 L (for a 75 kg patient) | Acute Stroke Patients | [13][14] |

| Volume of Distribution (V2) | 335 L (for a 75 kg patient) | Acute Stroke Patients | [13][14] |

| Plasma Protein Binding | ~65% (63.4 +/- 1.6%) | Human Plasma | [10][11] |

Implications: Clinical and Research Applications

Primary Indication: Alcohol Withdrawal Syndrome

This compound is widely used for the treatment of acute alcohol withdrawal syndrome (AWS).[7][15] Its efficacy stems from its ability to mitigate the central nervous system hyperexcitability that occurs when alcohol is withdrawn. It effectively reduces symptoms such as agitation, restlessness, and seizures.[2][7] Clinical trials have demonstrated its superiority over placebo and its comparable efficacy to other standard treatments like benzodiazepines.[15][16][17][18]

| Study Focus | Comparator(s) | Key Findings | Reference |

| Systematic Review & Meta-analysis | Placebo; Other AWS drugs | Significantly better response than placebo (OR 3.88). Significantly reduced seizures vs. placebo (OR 0.12). No difference compared to chlordiazepoxide, alprazolam, etc. | [15] |

| Symptom-triggered Treatment | Clonazepam | Both treatments were equally effective, safe, and well-tolerated. No withdrawal seizures or delirium occurred in either group. | [16] |

| Retrospective Clinical Study | Diazepam | This compound provided a faster withdrawal and required less concomitant antipsychotic medication. Both were equally safe. | [17][18] |

| Double-blind Controlled Trial | γ-hydroxybutyrate (GHB) | All treatments (this compound, low-dose GHB, high-dose GHB) effectively improved withdrawal symptoms with few residual symptoms by day 2. | [19] |

Other Clinical Uses

This compound is also utilized for the short-term management of severe insomnia, agitation, and restlessness, particularly in the elderly.[1][11]

Investigational Use: Neuroprotection in Stroke

Based on its GABA-mimetic properties, which can counteract the excitotoxic cascade in cerebral ischemia, this compound was extensively investigated as a neuroprotective agent for acute ischemic stroke.[13][20] While it showed promising results in various animal models, large-scale Phase III clinical trials (CLASS and CLASS-I) failed to demonstrate a significant improvement in functional outcomes compared to placebo.[20][21][22] This discrepancy highlights the challenges of translating preclinical findings to clinical success in neuroprotection.[20]

Relationship with Thiamine: A Functional Divergence

A crucial question for researchers is whether this compound, given its structural origin, interferes with thiamine's biological functions. Thiamine is essential for carbohydrate metabolism, and its deficiency can lead to severe neurological conditions like Wernicke-Korsakoff syndrome, a common concern in chronic alcoholism.

A study specifically investigating this relationship in chronic alcoholic patients found that This compound did not appear to interfere with the utilization of thiamine .[23] The research assessed thiamine status by measuring erythrocyte transketolase activation, a reliable functional biomarker. Patients treated with both this compound and parenteral thiamine showed normalization of their thiamine levels, indicating that this compound does not act as a thiamine antagonist at the level of this key enzyme.[23] This suggests that despite their structural similarity, their mechanisms of action and biological targets are entirely separate.

Key Experimental Protocols

Synthesis of this compound from Thiamine

The synthesis involves a two-step process starting from thiamine hydrochloride.

-

Sulfite Cleavage of Thiamine: Thiamine is cleaved at the methylene bridge using a reagent like sodium bisulfite. This reaction breaks the molecule into its pyrimidine and thiazole components. The desired product is 5-(2-hydroxyethyl)-4-methylthiazole.[24][25]

-

Chlorination of the Thiazole Moiety: The hydroxyl group of the thiazole intermediate is substituted with a chlorine atom. This can be achieved by heating with concentrated hydrochloric acid in a sealed tube or by using a stronger chlorinating agent like thionyl chloride (SOCl₂).[24] The final product, this compound, is then isolated and purified.

In Vitro Analysis of GABAA Receptor Modulation

-

Objective: To determine the effect of this compound on GABAA receptor function.

-

Methodology: Two-electrode voltage-clamp recording is used on oocytes or cultured neuronal cells (e.g., murine spinal neurons) expressing recombinant human GABAA receptors.[8][9]

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

A baseline current is established.

-

A known concentration of GABA is applied to elicit an inward chloride current.

-

After washout, this compound is pre-applied, followed by the co-application of this compound and GABA.

-

The potentiation of the GABA-evoked current by this compound is measured and quantified. Dose-response curves are generated to determine EC₅₀ values.[8]

-

Animal Models of Alcohol Withdrawal

-

Objective: To assess the efficacy of this compound in suppressing withdrawal symptoms.

-

Methodology: An established model of ethanol dependence is used, for example, in mice.[26][27]

-

Induction of Dependence: Mice are exposed to ethanol vapor inhalation for an extended period (e.g., 14 days) to induce physical dependence.[26]

-

Withdrawal: Ethanol is withdrawn, and withdrawal symptoms (e.g., convulsive behavior, tremors, hyperlocomotion) are scored at regular intervals using a standardized scale.

-

Drug Administration: At the peak of withdrawal symptoms, a test group of mice is injected with this compound (e.g., 100 mg/kg, intraperitoneally), while a control group receives a vehicle.[26]

-

Assessment: Withdrawal scores are monitored post-injection to determine the degree and duration of symptom suppression.

-

Quantification in Biological Samples

-

Objective: To measure the concentration of this compound in plasma or serum for pharmacokinetic studies.

-

Methodology: A common method is gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[10][28][29]

-

Sample Preparation: this compound is extracted from the biological matrix (e.g., serum) using liquid-liquid extraction with an organic solvent like hexane or ethyl acetate.[30] An internal standard is added for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into the GC or HPLC system, where this compound is separated from other components based on its physicochemical properties.

-

Detection and Quantification: The separated compound is detected by a mass spectrometer. The concentration is determined by comparing the peak area of this compound to that of the internal standard against a standard curve.[29][31][32]

-

Conclusion

This compound's relationship to thiamine is purely structural, based on a shared thiazole chemical backbone. Functionally, they are unrelated. This compound is a potent GABAA receptor modulator with established efficacy as a sedative-hypnotic, particularly in the critical setting of alcohol withdrawal syndrome. Crucially for this patient population, it does not appear to antagonize the metabolic functions of thiamine. While its potential as a neuroprotective agent in stroke was not realized in pivotal clinical trials, its primary indications remain robust. The distinct divergence between its structural origin and its pharmacological action makes this compound a fascinating case study in drug development and neuropharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H8ClNS | CID 10783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CAS 533-45-9: this compound | CymitQuimica [cymitquimica.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

- 12. Pharmacokinetics and pharmacodynamics of this compound after oral and rectal administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of this compound and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Research Portal [researchportal.scu.edu.au]

- 16. Comparison of two oral symptom-triggered pharmacological inpatient treatments of acute alcohol withdrawal: this compound vs. clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Comparison of this compound and Diazepam in the Treatment of Alcohol Withdrawal Syndrome in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. This compound Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chlormethiazole and utilization of vitamin B1 in chronic alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. vitamin b1 to sedative? , Hive Methods Discourse [chemistry.mdma.ch]

- 25. Sciencemadness Discussion Board - this compound by Vitamine b1 cleavage - Powered by XMB 1.9.11 [sciencemadness.org]

- 26. Action of chlormethiazole in a model of ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An animal model for testing effects of drugs on alcohol withdrawal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A rapid gas-chromatographic method for the quantitative determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Toxicological Analysis of Some Drugs of Abuse in Biological Samples [mdpi.com]

- 30. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]

- 31. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]

Beyond the GABAA Receptor: An In-depth Technical Guide to the Molecular Targets of Clomethiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomethiazole, a sedative-hypnotic and anticonvulsant drug, has long been characterized by its positive allosteric modulation of the GABAA receptor. This activity is central to its therapeutic effects in conditions such as alcohol withdrawal syndrome. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of the GABAA receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of this compound's mechanism of action, its therapeutic potential, and its adverse effect profile.

Quantitative Data on Non-GABAA Receptor Targets

The following tables summarize the quantitative data regarding the interaction of this compound with various molecular targets beyond the GABAA receptor.

Table 1: Inhibition of NMDA Receptors by this compound

| Receptor Subtype | IC50 (μM) | Cell Type | Reference |

| NR1a+NR2A | ~485 | Xenopus oocytes | [1] |

| NR1a+NR2B | ~683 | Xenopus oocytes | [1] |

Table 2: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound

| CYP Isoform | Inhibition Parameter | Value | Substrate/System | Reference |

| CYP2E1 | IC50 | 42 µM | Human Liver Microsomes (HLMs) | [2] |

| CYP2E1 | Ki | 12 µM | Human Liver Microsomes (HLMs) | [3] |

| CYP2E1 | KI | 40 µM | HLMs (chlorzoxazone 6-hydroxylation) | [2] |

| CYP2E1 | kinact | 0.35 min-1 | HLMs (chlorzoxazone 6-hydroxylation) | [2] |

| CYP2E1 | KI | 41 µM | Recombinant CYP2E1 | [2] |

| CYP2E1 | kinact | 0.32 min-1 | Recombinant CYP2E1 | [2] |

| CYP2A6 | IC50 | 24 µM | Human Liver Microsomes (HLMs) | [2] |

| CYP2B6 | IC50 | >300 µM (potentiation upon preincubation) | Human Liver Microsomes (HLMs) | [2] |

Table 3: Modulation of Other Molecular Targets by this compound

| Target | Effect | Concentration/Dose | System | Reference |

| Glycine Receptors | Potentiation of glycine-activated currents | 30 and 100 µM (dose-dependent) | Murine spinal neurons | [4] |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of hypoxia-ischemia induced increase in activity | Not specified | Rat model of hypoxia-ischemia | [3] |

| Arginase | Suppression of hypoxia-ischemia induced increase in activity | Not specified | Rat model of hypoxia-ischemia | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Electrophysiological Recording of NMDA and Glycine Receptor Currents

Objective: To determine the effect of this compound on NMDA and glycine receptor-mediated currents.

Methodology: Whole-cell patch-clamp electrophysiology is performed on Xenopus oocytes or cultured neurons (e.g., murine spinal neurons) expressing the target receptors.

-

Cell Preparation: Oocytes are injected with cRNA encoding the desired receptor subunits (e.g., NR1a and NR2A/B for NMDA receptors). Neuronal cultures are prepared from embryonic or neonatal rodents.

-

Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution. Patch pipettes (3-5 MΩ resistance) are filled with an internal solution.

-

Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Current Measurement: Cells are voltage-clamped at a holding potential of -60 mV. Agonists (e.g., 10 µM glutamate and 10 µM glycine for NMDA receptors; glycine for glycine receptors) are applied to evoke inward currents.

-

Drug Application: this compound is co-applied with the agonist at various concentrations to determine its effect on the current amplitude.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current to determine the percentage of inhibition or potentiation. IC50 or EC50 values are calculated by fitting the concentration-response data to a logistic equation.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on various CYP isoforms.

Methodology: In vitro assays are performed using human liver microsomes (HLMs) or recombinant CYP enzymes.

-

Reaction Mixture: The incubation mixture contains HLMs (e.g., 0.1 mg/mL protein), a specific probe substrate for the CYP isoform of interest (e.g., chlorzoxazone for CYP2E1), and an NADPH-generating system in a phosphate buffer (pH 7.4).

-

Inhibition Studies:

-

Reversible Inhibition (IC50 determination): Various concentrations of this compound are pre-incubated with the reaction mixture for a short period (e.g., 5 minutes) before the addition of the substrate to initiate the reaction.

-

Time-Dependent Inhibition (KI and kinact determination): this compound is pre-incubated with the reaction mixture and the NADPH-generating system for various time points (e.g., 0-30 minutes) before the addition of the substrate.

-

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. IC50, Ki, KI, and kinact values are determined using appropriate kinetic models.

Arginase and iNOS Activity Assays

Objective: To measure the effect of this compound on arginase and inducible nitric oxide synthase (iNOS) activity in a model of hypoxia-ischemia.

Methodology: These assays are typically performed on tissue homogenates from animal models.

-

Animal Model: A model of hypoxia-ischemia (e.g., the Levine rat model) is used. Animals are treated with this compound or vehicle.

-

Tissue Preparation: At the end of the experiment, brain tissue is harvested and homogenized in a lysis buffer.

-

Arginase Activity Assay:

-

The homogenate is incubated with L-[guanidino-14C]arginine.

-

The amount of [14C]urea produced is quantified by liquid scintillation counting.

-

-

iNOS Activity Assay:

-

iNOS activity is often measured indirectly by quantifying the accumulation of nitrite and nitrate (stable end products of NO) in the tissue homogenate using the Griess reagent.

-

-

Data Analysis: The enzyme activity in the this compound-treated group is compared to the vehicle-treated control group to determine the effect of the drug.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's non-GABAA receptor targets.

Conclusion

The pharmacological actions of this compound are more complex than its well-established effects on the GABAA receptor. This guide has detailed its interactions with several other molecular targets, including NMDA receptors, glycine receptors, cytochrome P450 enzymes, and key enzymes in the neuroinflammatory pathway. The weak inhibition of NMDA receptors suggests this is unlikely to be a primary mechanism of its neuroprotective effects at therapeutic concentrations. However, its potentiation of inhibitory glycine receptors may contribute to its overall CNS depressant profile.

Of significant clinical relevance is the potent inhibition of CYP2E1 by this compound. This interaction can lead to significant drug-drug interactions and may also contribute to its therapeutic efficacy in alcohol withdrawal by slowing ethanol metabolism. Furthermore, the modulation of iNOS and arginase activity points towards a novel anti-inflammatory mechanism that could be harnessed for neuroprotective strategies.

For drug development professionals, these findings highlight the importance of comprehensive off-target screening. For researchers and scientists, the diverse molecular interactions of this compound present new avenues for investigating its full therapeutic potential and for the development of novel therapeutics with more selective pharmacological profiles. A thorough understanding of these non-GABAA receptor targets is essential for the safe and effective use of this compound and for guiding future drug discovery efforts.

References

- 1. Increased arginase activity underlies allergen-induced deficiency of cNOS-derived nitric oxide and airway hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by chlorzoxazone hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

The Historical Development and Discovery of Clomethiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomethiazole, a sedative and hypnotic agent with a rich history spanning over eight decades, represents a significant milestone in the pharmacological management of acute alcohol withdrawal and other neurological conditions. Developed in the 1930s by Hoffmann-La Roche, its unique thiamine-related structure and distinct mechanism of action as a positive allosteric modulator of the GABA-A receptor have set it apart from other sedative-hypnotics like benzodiazepines and barbiturates. This technical guide provides a comprehensive overview of the historical development, initial discovery, and key experimental findings that have shaped our understanding of this compound. It delves into the seminal preclinical and clinical studies, presenting quantitative data in a structured format and detailing the experimental protocols that were instrumental in elucidating its therapeutic potential and limitations. Furthermore, this guide visualizes the core signaling pathways and experimental workflows to provide a clear and concise understanding of the scientific journey of this compound.

Discovery and Historical Development

This compound (5-(2-chloroethyl)-4-methylthiazole) was first synthesized in the 1930s by researchers at the Swiss pharmaceutical company Hoffmann-La Roche.[1] The discovery was rooted in the chemical exploration of analogues of thiamine (Vitamin B1), which also features a thiazole ring in its structure. The initial synthesis was detailed in a Swiss patent filed in 1938, titled "Verfahren zur Darstellung von 4-Methyl-5-B-chloräthylthiazol" (Method for the preparation of 4-methyl-5-β-chloroethylthiazole).[1]

Initial Synthesis

Timeline of Key Milestones

The journey of this compound from a laboratory curiosity to a clinical therapeutic has been marked by several key developments:

-

1930s: Initial synthesis and discovery by Hoffmann-La Roche.[1]

-

1938: Swiss patent CH 200248 is granted, detailing the synthesis of the compound.[1]

-

Mid-20th Century: Introduction into clinical practice, primarily in European countries, for its sedative, hypnotic, and anticonvulsant properties.[2]

-

Late 20th Century: Becomes a standard treatment for acute alcohol withdrawal syndrome in many European hospitals.

-

1990s-2000s: Extensive research into its neuroprotective effects, leading to large-scale clinical trials such as the this compound Acute Stroke Study (CLASS).[3]

-

Present Day: Continues to be used for specific indications, particularly the management of severe alcohol withdrawal in inpatient settings, with ongoing research into its broader therapeutic potential.

Mechanism of Action: A Unique GABA-A Receptor Modulator

This compound exerts its primary pharmacological effects through the potentiation of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[2][4] Unlike benzodiazepines, which bind to a specific site on the GABA-A receptor, this compound is believed to act at or near the barbiturate/picrotoxin binding site.[1] This interaction leads to an enhanced influx of chloride ions through the receptor's ion channel, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This dampening of neuronal activity underlies its sedative, hypnotic, anxiolytic, and anticonvulsant effects.[4]

dot

Caption: Signaling pathway of this compound at the GABA-A receptor.

Key Experimental Data and Protocols

The clinical development and understanding of this compound have been underpinned by numerous preclinical and clinical studies. This section details the methodologies of key experiments and presents the quantitative findings in a structured format.

Preclinical Studies: Elucidating the Mechanism of Action

Experimental Protocol:

-

Objective: To determine the binding affinity of this compound to the GABA-A receptor complex.

-

Method: Radioligand binding assays were performed using rat brain membrane preparations.

-

Radioligand: [³H]-muscimol was used to label the GABA binding site, [³H]-flunitrazepam for the benzodiazepine site, and [³⁵S]-TBPS for the chloride channel site.

-

Procedure: Brain homogenates were incubated with the radioligand in the presence of varying concentrations of this compound. Non-specific binding was determined using an excess of an unlabeled ligand (e.g., GABA or diazepam). The amount of bound radioactivity was measured by liquid scintillation counting.

-

Data Analysis: Inhibition constants (Ki) were calculated from the concentration-response curves.

Experimental Protocol:

-

Objective: To investigate the functional effects of this compound on GABA-A receptor-mediated currents.

-

Method: Whole-cell patch-clamp recordings were performed on cultured neurons or oocytes expressing specific GABA-A receptor subunits.

-

Procedure: GABA was applied to the cell to elicit an inward chloride current. This compound was then co-applied with GABA to observe its modulatory effects on the current amplitude and duration.

-

Data Analysis: The potentiation of the GABA-induced current by this compound was quantified and concentration-response curves were generated to determine the EC₅₀ (half-maximal effective concentration).

dot

Caption: Experimental workflow for electrophysiological studies of this compound.

Clinical Trials: Efficacy and Safety in Humans

Numerous studies have evaluated the efficacy and safety of this compound in the management of acute alcohol withdrawal syndrome (AWS), often comparing it to benzodiazepines.

Table 1: Summary of Clinical Trials of this compound for Alcohol Withdrawal Syndrome

| Study (Year) | Comparator | Primary Efficacy Endpoint | Key Findings |

| Majumdar (1991)[5] | Review of multiple studies | Clinical improvement in AWS symptoms | This compound is effective in treating moderate to severe AWS and preventing delirium tremens. |

| Bonnet et al. (2011)[6] | Clonazepam | Severity of withdrawal symptoms | Both treatments were equally effective and well-tolerated. |

| Sychla et al. (2017)[7] | Diazepam | Duration of treatment and symptom reduction | This compound led to a significantly shorter treatment duration. Both were equally effective in symptom reduction. |

Experimental Protocol (Example from a Comparative Trial):

-

Objective: To compare the efficacy and safety of this compound and Diazepam for AWS.

-

Study Design: A retrospective matched-pair analysis of patients undergoing inpatient treatment for AWS.

-

Patient Population: Patients diagnosed with alcohol dependence and exhibiting symptoms of AWS.

-

Intervention: Patients received either this compound or Diazepam according to a symptom-triggered treatment protocol. Dosing was adjusted based on the severity of withdrawal symptoms, often measured using a standardized scale like the Clinical Institute Withdrawal Assessment for Alcohol, revised (CIWA-Ar) or a similar instrument.

-

Outcome Measures: Primary outcomes included the duration of pharmacological treatment and the mean daily reduction in withdrawal symptom scores. Secondary outcomes included the incidence of adverse events and the need for rescue medication.

-

Data Analysis: Statistical comparisons were made between the two treatment groups for the primary and secondary outcome measures.

The CLASS trial was a large, randomized, placebo-controlled study designed to evaluate the neuroprotective effects of this compound in patients with acute ischemic stroke.

Table 2: Key Data from the this compound Acute Stroke Study (CLASS)

| Parameter | This compound Group (n=675) | Placebo Group (n=678) | p-value |

| Primary Outcome | |||

| Barthel Index ≥60 at 90 days | 56.1% | 54.8% | Not Significant |

| Safety Outcomes | |||

| Mortality at 90 days | 19.1% | 23.4% | Not Significant |

| Sedation (Adverse Event) | 15.6% | 4.2% | <0.001 |

Experimental Protocol (CLASS Trial):

-

Objective: To determine if this compound improves functional outcome in patients with acute ischemic stroke.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with a clinical diagnosis of acute hemispheric stroke with symptom onset within 12 hours.

-

Intervention: Patients were randomized to receive either an intravenous infusion of this compound (75 mg/kg over 24 hours) or a matching placebo.

-

Outcome Measures: The primary efficacy endpoint was the proportion of patients with a Barthel Index score of ≥60 (indicating relative functional independence) at 90 days. Safety endpoints included mortality and the incidence of adverse events.

-

Data Analysis: The primary outcome was analyzed using a chi-squared test. Safety data were summarized and compared between the two groups.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2E1, CYP2B6, and potentially CYP2A6.[1] This extensive metabolism results in a relatively low oral bioavailability. The elimination half-life is in the range of 4 to 6 hours.[7]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes (oral) |

| Elimination Half-life (t₁/₂) | 4 - 6 hours |

| Oral Bioavailability | Low and variable |

| Protein Binding | ~65% |

| Primary Route of Metabolism | Hepatic (CYP450 enzymes) |

Conclusion

From its origins in the 1930s as a thiamine analogue to its established role in the management of alcohol withdrawal and its investigation as a potential neuroprotective agent, this compound has had a remarkable journey. Its unique mechanism of action as a positive allosteric modulator of the GABA-A receptor at a site distinct from benzodiazepines continues to make it a subject of scientific interest. This technical guide has provided a comprehensive overview of the historical development, discovery, and key experimental findings related to this compound. The structured presentation of quantitative data and detailed experimental protocols offers a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this important therapeutic agent. Future research may continue to explore the therapeutic potential of this compound and its analogues in a variety of neurological and psychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Patents Assigned to Hoffmann-La Roche - Justia Patents Search [patents.justia.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Clomethiazole's Modulation of Inhibitory Neurotransmission in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomethiazole, a sedative-hypnotic and anticonvulsant agent, exerts its primary pharmacological effects within the central nervous system (CNS) by potentiating inhibitory neurotransmission. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's action, with a focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes key quantitative data from electrophysiological and binding studies, details common experimental protocols used to investigate its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound enhances the efficacy of GABA, the principal inhibitory neurotransmitter in the CNS.[1][2][3] It functions as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions.[4][5] Unlike benzodiazepines, which bind to a distinct site on the receptor, this compound is believed to interact with the picrotoxin/barbiturate binding site.[5][6] This interaction does not directly open the chloride channel but rather potentiates the effect of GABA when it binds to the receptor.[1] The enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing a generalized inhibitory effect on neuronal excitability.[2][3] This mechanism underlies this compound's sedative, hypnotic, and anticonvulsant properties.[4]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound on GABA-A receptors. These data highlight the compound's potency and efficacy in modulating receptor function.

Table 1: Electrophysiological Effects of this compound on Recombinant GABA-A Receptors

| GABA-A Receptor Subunit Composition | This compound Effect | Concentration | EC50 / IC50 | Maximum Potentiation of GABA Current | Reference |

| α1β1γ2 | Direct Activation | - | 0.3 mM | - | [7] |

| α1β2γ2 | Direct Activation | - | 1.5 mM | - | [7] |

| α1β1γ2 | Potentiation of GABA | 30 µM | - | ~1.8-fold increase | [7] |

| α1β2γ2 | Potentiation of GABA | 30 µM | - | ~1.8-fold increase | [7] |

| α1β2 | Potentiation of GABA | - | 81.7 µM | 526 ± 61% | [8] |

| α1β2γ2 | Potentiation of GABA | - | 43.3 µM | 298 ± 24% | [8] |

| α4β2γ2 | Potentiation of GABA | - | - | 646 ± 57% | [8] |

| α6β2γ2 | Potentiation of GABA | - | - | 695 ± 188% | [8] |

Table 2: Radioligand Binding Data for this compound

| Radioligand | Preparation | This compound Effect | IC50 | Reference |

| [35S]TBPS | Rat brain membranes | Inhibition of binding | 140 µM | [9] |

| [3H]-Muscimol | Rat brain membranes | Enhanced binding | - | [9] |

| [3H]-Flunitrazepam | Rat brain membranes | No effect | - | [9] |

| [35S]TBPS | Cortical membranes | Competition with binding | 120 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on inhibitory neurotransmission.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the GABA-A receptors in response to GABA and this compound.

3.1.1. Cell Preparation:

-

Murine L(tk-) cells or Xenopus oocytes are stably or transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β1, β2, γ2).[7][8]

-

For neuronal cultures, primary neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents.

-

Cells are cultured under standard conditions until they are suitable for electrophysiological recording.

3.1.2. Recording Solutions:

-

External (Extracellular) Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

3.1.3. Recording Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and positioned onto the surface of a single cell.

-

Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette and the cell membrane.

-

A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

GABA and this compound are applied to the cell via a perfusion system.

-

The resulting currents are recorded using an amplifier and digitized for analysis.

3.1.4. Data Analysis:

-

The peak amplitude of the GABA-induced current is measured in the absence and presence of various concentrations of this compound.

-

Concentration-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) values.

-

The effect of this compound on the kinetics of the GABA-A receptor current (e.g., activation and deactivation rates) can also be analyzed.

Radioligand Binding Assay

This method is used to study the interaction of this compound with specific binding sites on the GABA-A receptor complex.

3.2.1. Membrane Preparation:

-

Brain tissue (e.g., rat cerebral cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

3.2.2. Binding Assay Protocol (for [35S]TBPS):

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [35S]TBPS (which labels the picrotoxin/barbiturate site).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3.2.3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site (e.g., picrotoxin).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's effect on inhibitory neurotransmission.

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

References

- 1. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. Electrophysiological actions of gamma-aminobutyric acid and this compound on recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Clomethiazole in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomethiazole is a sedative and hypnotic agent with demonstrated neuroprotective properties in various preclinical models.[1] Its mechanism of action is primarily linked to the potentiation of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[2] Understanding the pharmacokinetic and pharmacodynamic profile of this compound directly within the brain's extracellular fluid (ECF) is crucial for its development as a potential treatment for neurological disorders such as stroke and epilepsy.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the ECF of specific brain regions in freely moving animals.[3][4][5] This provides invaluable data on brain bioavailability and target engagement that cannot be obtained from plasma concentrations alone.[2] However, the application of microdialysis to lipophilic compounds like this compound presents significant challenges, including low recovery rates due to non-specific binding to the probe and tubing.[1][2][6]

These application notes provide a comprehensive overview and a detailed protocol for the in vivo microdialysis of this compound in rodent brain tissue, addressing the specific challenges associated with this lipophilic compound.

Challenges in Measuring this compound with In Vivo Microdialysis

The primary obstacle in the microdialysis of this compound is its lipophilicity. This property can lead to:

-

Low Relative Recovery: Lipophilic molecules tend to adsorb to the surfaces of the microdialysis probe membrane and tubing, which reduces the concentration of the analyte in the collected dialysate.[2][6]

-

Difficulties in Detection: In a clinical study involving neurosurgical patients, this compound was not detected in cerebral microdialysis samples despite achieving adequate plasma concentrations.[7] This highlights the critical need for optimized protocols and highly sensitive analytical methods.

To overcome these challenges, careful consideration must be given to the selection of the microdialysis probe, perfusion fluid composition, and analytical methodology.

Experimental Protocols

This section outlines a detailed protocol for in vivo microdialysis of this compound in a rodent model, synthesized from established methodologies for lipophilic compounds and specific information available for this compound.

Materials and Reagents

-

Animals: Male Sprague-Dawley rats (250-300 g)

-

Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) suitable for small molecules (e.g., 13 kDa).

-

Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2. The solution should be filtered through a 0.22 µm filter before use.[2]

-

This compound Standard Solutions: For calibration and in vitro recovery studies.

-

Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery.

-

Surgical Equipment: Stereotaxic frame, surgical drill, dental cement, etc.

-

Analytical Equipment: HPLC system with a UV or mass spectrometric detector.

Surgical Procedure: Stereotaxic Implantation of the Guide Cannula

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., striatum, hippocampus).

-

Slowly lower the guide cannula to the desired coordinates.

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

Gently restrain the awake, freely moving rat and remove the dummy cannula.

-

Insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 0.3-1.0 µL/min). Slower flow rates generally increase recovery.[7]

-

Allow a stabilization period of at least 1-2 hours for the blood-brain barrier to reseal and for baseline levels to stabilize.

-

Administer this compound systemically (e.g., intravenously or intraperitoneally).

-

Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into collection vials.

-

At the end of the experiment, euthanize the animal and perfuse with saline and paraformaldehyde to histologically verify the probe placement.

Probe Calibration and Recovery

Accurate quantification of extracellular this compound concentrations requires determining the in vivo recovery of the probe.

-

In Vitro Recovery: Prior to implantation, the probe's recovery can be estimated by placing it in a standard solution of this compound and perfusing with aCSF at the experimental flow rate. One in vitro study showed a relative recovery of 64% at a flow rate of 0.3 µl/min.[7]

-

In Vivo Calibration: Methods such as the zero-flow rate or no-net-flux (retrodialysis) method are recommended for a more accurate in vivo estimation.[8] For the no-net-flux method, the probe is perfused with several concentrations of this compound, and the concentration at which there is no net movement of the drug across the membrane is determined.

Analytical Method: HPLC-UV

The following HPLC method has been used for the analysis of this compound in microdialysate samples:[7]

-

Injection Volume: 5 µL

-

Column: Reverse phase C18 column (e.g., 50x2 mm, 3µm)

-

Mobile Phase: 35% acetonitrile in 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Detection: UV detector

-

Retention Time: Approximately 1.8 minutes

Note: Due to the low concentrations expected in the dialysate, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended to improve sensitivity and specificity.

Quantitative Data

The available quantitative data for this compound microdialysis is limited, primarily due to the detection challenges. The following tables summarize the existing information.

Table 1: In Vitro Relative Recovery of this compound

| Microdialysis Probe | Perfusion Flow Rate (µL/min) | In Vitro Relative Recovery (%) | Reference |

| CMA70 | 0.3 | 64 | [7] |

Table 2: this compound Concentrations in a Human Study

| Sample Matrix | This compound Concentration | Notes | Reference |

| Plasma | Adequate therapeutic levels achieved | - | [7] |

| Cerebral Microdialysate | Not Detected | Despite adequate plasma levels | [7] |

| Peripheral Adipose Tissue Microdialysate | Not Detected | - | [7] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo microdialysis of this compound.

This compound Signaling Pathway

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Conclusion and Recommendations

Measuring this compound in brain tissue using in vivo microdialysis is a challenging but feasible endeavor. The lipophilic nature of the compound necessitates careful optimization of the microdialysis and analytical parameters to ensure adequate recovery and detection.

Key Recommendations:

-

Use a highly sensitive analytical method, preferably LC-MS/MS, to detect the low concentrations of this compound expected in the dialysate.

-

Perform accurate in vivo probe calibration using the no-net-flux or zero-flow rate method to quantify the extracellular concentrations reliably.

-

Consider adding a carrier protein or cyclodextrin to the perfusion fluid to potentially improve the recovery of the lipophilic this compound, although this requires careful validation.

-

Maintain a slow perfusion rate to maximize the recovery of the analyte.

By following these guidelines and acknowledging the inherent challenges, researchers can successfully employ in vivo microdialysis to elucidate the neuropharmacokinetics of this compound and advance its potential as a neuroprotective agent.

References

- 1. Feasibility of measuring lipophilic or protein-bound drugs in the dermis by in vivo microdialysis after topical or systemic drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]